![molecular formula C15H12N2O5S B1674982 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-91-7](/img/structure/B1674982.png)
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
LNT 1, also known as FEN1-IN-1, is a potent flap endonuclease 1 (FEN1) inhibitor that induces DNA damage response.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “FEN1-IN-1”, focusing on six unique applications:
Cancer Therapy
FEN1-IN-1: has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit Flap endonuclease 1 (FEN1), a protein overexpressed in several cancers. Inhibition of FEN1 can lead to impaired DNA repair processes in cancer cells, potentially leading to cancer regression . Additionally, FEN1 inhibitors like SC13 have shown promise in promoting CAR-T cell infiltration into solid tumors, enhancing anti-tumor immunity .
Breast Cancer Prognosis
High expression of FEN1 mRNA has been linked to poor prognosis in breast cancer patients. Inhibitors targeting FEN1, such as FEN1-IN-4 , may serve as potent agents in personalized medicine and targeted breast cancer therapy .
DNA Repair Pathways
FEN1 plays a crucial role in the base excision repair (BER) pathway and participates in Okazaki fragment maturation during DNA replication. It is also implicated in other DNA repair pathways, including homologous recombination repair (HRR) and non-homologous end joining (NHEJ) . Inhibiting FEN1 can repress DNA damage repair, which is a strategy used for cancer therapy .
Drug Resistance
Enhanced expression of FEN1 in cancer cells improves DNA repair processes and can lead to the development of drug resistance. Targeting FEN1 with inhibitors can be an effective strategy to overcome this resistance .
DNA Computing
FEN1-IN-1 can be utilized in DNA computing applications. A study developed DNA amplifier logic gates using a FEN1-catalyzed signal amplification reaction for fast and compact DNA computing .
Synthetic Lethality
FEN1 is an attractive target for anticancer therapeutics because it has a large number of synthetic lethality partners, including genes in Homologous Recombination (HR). Small molecule inhibitors of FEN1 nuclease can exploit these synthetic lethal interactions for therapeutic purposes .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGCMQXTPTJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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